1H-Pyrazol-3-ol

Description

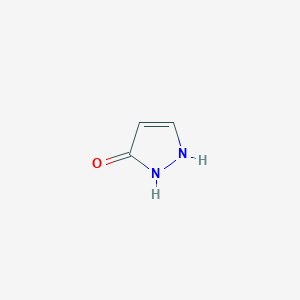

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYRMPXUBGMOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929655 | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-45-1, 60456-92-0 | |

| Record name | Pyrazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dihydro-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35JHQ8347 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1h Pyrazol 3 Ol and Its Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions represent the most fundamental and widely utilized method for constructing the pyrazole (B372694) core. These reactions involve the formation of the five-membered ring from acyclic precursors, typically through the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic component.

The reaction between hydrazines and 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a classic and straightforward approach to polysubstituted pyrazoles. mdpi.commdpi.comnih.gov This method involves the condensation of a hydrazine, acting as a bidentate nucleophile, with a β-diketone or its equivalent. mdpi.combeilstein-journals.org The reaction's primary challenge often lies in controlling the regioselectivity when using unsymmetrical dicarbonyl compounds, which can lead to a mixture of two regioisomers. mdpi.comnih.gov

Similarly, α,β-unsaturated carbonyl compounds, such as chalcones, serve as effective precursors. mdpi.com The reaction typically proceeds through a Michael addition of the hydrazine, followed by cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. beilstein-journals.org In some cases, the intermediate pyrazoline is isolated before being oxidized to the final pyrazole product. mdpi.com

Table 1: Examples of Cyclocondensation Reactions

| Hydrazine Reactant | 1,3-Dielectrophile Reactant | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Phenylhydrazine (B124118) | Ethyl acetoacetate | Nano-ZnO catalyst | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | 95% | mdpi.comnih.gov |

| Arylhydrazines | 4,4,4-Trifluoro-1-arylbutan-1,3-diketones | N,N-dimethylacetamide, Acidic medium, RT | 1-Aryl-3-aryl-5-trifluoromethyl-pyrazoles | 74–77% | mdpi.comnih.gov |

| p-(4-(tert-butyl)phenyl)hydrazine | α,β-ethylenic ketone | Cu(OTf)₂, bmim | Substituted Pyrazoline | 82% | mdpi.comnih.gov |

| Hydrazine Monohydrate | β-Arylchalcone Epoxides | Dehydration of pyrazoline intermediate | 3,5-Diaryl-1H-pyrazoles | Not specified | mdpi.com |

Base catalysis plays a crucial role in many pyrazole syntheses, facilitating both condensation and cyclization steps. In the Claisen-Schmidt condensation, for instance, a base such as ethanolic sodium hydroxide (B78521) is used to generate chalcones from pyrazole-4-carbaldehydes and acetophenones, which are key intermediates for more complex derivatives. mdpi.com The base promotes the deprotonation of the ketone, enabling the initial aldol (B89426) addition, which is followed by dehydration.

Bases like sodium ethoxide are also employed for intramolecular cyclization. For example, S-alkylated pyrazoles can be cyclized to form thieno[2,3-c]pyrazole derivatives under the influence of sodium ethoxide in toluene. nih.gov Similarly, the condensation of isoxazolyl chalcones with semicarbazide (B1199961) is facilitated by a base to produce dihydropyrazole-1-carboxamides. nih.gov The choice of base and reaction conditions can significantly influence the reaction pathway and the final product structure.

In recent years, a strong emphasis has been placed on developing environmentally friendly synthetic protocols. Green chemistry principles have been successfully applied to pyrazole synthesis, focusing on the use of green solvents, reusable catalysts, and energy-efficient methods like microwave irradiation. mdpi.comresearchgate.net

Water, being a non-toxic and inexpensive solvent, has been utilized effectively. thieme-connect.com For example, the synthesis of bis-pyrazolone derivatives has been achieved in catalyst-free magnetized distilled water at 80 °C, affording high yields of 85-95%. scielo.org.za Other green approaches include using heterogeneous catalysts like Amberlyst-70, nano-ZnO, and various silica-supported acids, which offer advantages such as easy separation, reusability, and reduced waste. mdpi.comthieme-connect.com Microwave-assisted synthesis, often under solvent-free conditions, has been shown to dramatically reduce reaction times while providing high yields of 3,5-disubstituted-1H-pyrazoles. mdpi.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods

| Reaction | Conventional Method | Green Method | Citation |

|---|---|---|---|

| Condensation of hydrazines and 1,3-diketones | Ethanol (B145695) solvent, long reaction times | Amberlyst-70 catalyst in water at room temperature; simple workup | mdpi.com |

| Condensation of phenylhydrazine and ethyl acetoacetate | Standard heating in organic solvent | Nano-ZnO catalyst, controlled conditions, 95% yield | mdpi.comnih.gov |

| Cycloaddition of tosylhydrazones and α,β-unsaturated carbonyls | Reflux in methanol (B129727) | Microwave activation, solvent-free, high yields, short reaction times | mdpi.com |

| Synthesis of bis-pyrazolones | Various catalysts, often harsh conditions | Catalyst-free, magnetized distilled water, 80 °C, 85-95% yield | scielo.org.za |

Functionalization and Derivatization Strategies

Once the pyrazole core is synthesized, its properties can be tailored through various functionalization and derivatization reactions. These modifications can target the hydroxyl group or the pyrazole ring itself, opening avenues to a vast library of compounds.

The hydroxyl group at the C3 position of the pyrazole ring is a key site for functionalization, particularly through O-alkylation and halogenation. O-alkylation is commonly performed to protect the hydroxyl group or to introduce specific alkoxy moieties that can influence the molecule's biological activity or solubility. semanticscholar.org This reaction is typically carried out using an alkylating agent, such as an alkyl halide, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like DMF or THF. mdpi.comsemanticscholar.org

Halogenation converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective for this transformation, converting 1H-pyrazol-3-ol into 3-chloropyrazole derivatives.

Table 3: O-Alkylation and Halogenation of this compound Derivatives

| Reaction Type | Substrate | Reagent(s) | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| O-Methylation | 4-Bromo-1-phenyl-1H-pyrazol-3-ol | NaH, Methyl iodide | DMF, 0 °C to 60 °C | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | 88% | semanticscholar.org |

| O-Alkylation | 1-Phenyl-1H-pyrazol-3-ol | NaH, Alkyl halide | DMF, 0 °C to 70 °C | 3-Alkoxy-1-phenyl-1H-pyrazoles | Not specified | mdpi.com |

| O-Benzylation | This compound derivative | NaH, Benzyl (B1604629) chloride | THF, 0 °C | 3-Benzyloxy derivative | 78% | |

| Halogenation | This compound derivative | PCl₅ | Toluene, reflux | 3-Chloropyrazole | 92% | |

| Halogenation | This compound derivative | SOCl₂ | DCM, RT | 3-Chloropyrazole | 88% |

The pyrazole ring itself is aromatic and can undergo substitution reactions, although the reactivity is influenced by the existing substituents. mdpi.comglobalresearchonline.net Electrophilic aromatic substitution, such as nitration (using HNO₃/H₂SO₄) or halogenation, typically occurs at the C4 position, which is the most electron-rich carbon in many pyrazole systems. globalresearchonline.netvulcanchem.com

More advanced C-C bond-forming reactions can also be employed. The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and DMF, is a reliable method to introduce a formyl group (-CHO) at the C4 position. mdpi.com This aldehyde functionality is highly versatile and serves as a handle for further transformations, including Knoevenagel or Claisen-Schmidt condensations to build more complex molecular architectures. mdpi.comumich.edu Furthermore, bromo-substituted pyrazoles, readily prepared via ring halogenation, are valuable precursors for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, and other functional groups. semanticscholar.org

Table 4: Representative Substitution Reactions on the Pyrazole Ring

| Reaction Type | Substrate | Reagent(s) | Position | Product | Citation |

|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 3-Alkoxy-1-phenyl-1H-pyrazoles | POCl₃, DMF | C4 | 3-Alkoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | mdpi.com |

| Nitration | This compound derivative | HNO₃ / H₂SO₄ | C4 | 4-Nitro derivative | vulcanchem.com |

| Halogenation | This compound derivative | Bromine water or NBS | C4 | 4-Bromo derivative | innovareacademics.in |

| Electrophilic Chalcogenation | α,β-Alkynic aldehydes and hydrazines | Phenylselenyl chloride | C4 | 4-(Phenylselanyl)pyrazoles | mdpi.com |

Formation of Fused Heterocyclic Systems

The this compound scaffold serves as a versatile building block for the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring system. These fused structures often exhibit unique chemical and biological properties.

Pyrazole-based chalcones are important intermediates in the synthesis of various heterocyclic compounds. ajrconline.orgpsu.edu They are typically synthesized through the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of a pyrazole derivative containing an acetyl group with an aromatic aldehyde. mdpi.comtsijournals.com

For example, 4-acetyl-3-hydroxy-1-phenyl-1H-pyrazole can be reacted with various (hetero)aromatic carbaldehydes in the presence of a base like sodium hydroxide in ethanol to yield a series of pyrazole-based chalcones. mdpi.com This method is efficient and provides access to a wide range of chalcone (B49325) derivatives in good yields. mdpi.comhealthcare-bulletin.co.uk These chalcones can then be used as precursors for the synthesis of other fused heterocyclic systems. rsc.orgarabjchem.org

| Pyrazole Reactant | Aldehyde Reactant | Catalyst/Solvent | Product | Reference |

| 4-Acyl-3-hydroxy-1-phenyl-1H-pyrazole | Benzaldehyde | NaOH/EtOH | (2E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one | mdpi.com |

| Pyrazole Aldehydes | Substituted Acetophenones | aq. NaOH/PEG-400 | Pyrazole Chalcones | healthcare-bulletin.co.uk |

| 4-Acetyl-5-thiophene-pyrazole | Heteroaryl Aldehydes | Not specified | Pyrazolyl-chalcone derivatives | rsc.org |

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry. nih.gov A common and effective method for their synthesis is the condensation reaction of 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds, such as acetylacetone (B45752). nih.govbibliomed.org

The reaction typically proceeds by heating the 3-aminopyrazole and acetylacetone in a solvent like acetic acid, sometimes with a catalytic amount of a stronger acid like sulfuric acid. bibliomed.orgbeilstein-journals.org The mechanism involves an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of acetylacetone, followed by cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.govbibliomed.org The regioselectivity of this reaction can be a critical aspect, particularly when unsymmetrical β-dicarbonyl compounds are used. japsonline.com

| 3-Aminopyrazole Derivative | β-Dicarbonyl Compound | Reaction Conditions | Product | Reference |

| Substituted 3(5)-aminopyrazoles | Acetylacetone | H2SO4/AcOH | Pyrazolo[1,5-a]pyrimidine analogs | bibliomed.org |

| 5-Amino-3-(4-iodophenyl)pyrazole | Acetylacetone | Ethanol | Pyrazolo[1,5-a]pyrimidine derivative | beilstein-journals.org |

| 3(5)-Aminopyrazole derivative | Acetylacetone | Boiling AcOH | Pyrazolo[1,5-a]pyrimidine | japsonline.com |

| Amino pyrazole | Acetylacetone | Acetic Acid | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |

Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives represent another important class of fused heterocyclic systems. A synthetic route to these compounds starts from readily available 1-substituted-1H-pyrazol-3-ols. nih.govmedvik.cz

The synthesis involves a sequence of reactions, beginning with the O-acylation of the this compound. nih.govresearchgate.net This is followed by a Fries rearrangement to introduce an acyl group onto the pyrazole ring. The final step is an intramolecular cyclization, often induced by a base like potassium carbonate, to form the benzopyranone ring fused to the pyrazole core. nih.govresearchgate.net This methodology allows for the synthesis of a variety of substituted benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives. nih.govmedvik.cz An alternative approach involves the synthesis of 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones from pyrazole-chalcones. mdpi.com

| Starting Material | Key Reaction Steps | Product | Reference |

| 1-Phenyl- and 1-methyl-1H-pyrazol-3-ols | O-acylation, Fries rearrangement, potassium carbonate-induced cyclization | Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives | nih.govmedvik.czresearchgate.net |

| Pyrazole-chalcones | Cyclization | 6-Aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones | mdpi.com |

Synthesis of 2H-Furo[2,3-c]pyrazole Ring Systems

The 2H-furo[2,3-c]pyrazole ring system is a significant fused heterocyclic motif, yet its synthesis and functional properties have been relatively underexplored. nih.govktu.edu This structure is analogous to the benzo[b]furan system, a privileged scaffold found in many biologically active compounds and natural products. beilstein-journals.orgnih.gov Advanced synthetic strategies have been developed to construct this ring system efficiently, often using derivatives of this compound as key starting materials. beilstein-journals.orgnih.gov

A prominent and effective method involves a three-step sequence starting from the commercially accessible 1-phenyl-1H-pyrazol-3-ol. beilstein-journals.orgnih.gov The synthetic pathway is initiated by the iodination of the pyrazole core. This is followed by a palladium-catalyzed Sonogashira cross-coupling reaction with various terminal alkynes, which introduces the necessary alkynyl group at the 4-position of the pyrazole ring, yielding 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles. nih.govktu.edubeilstein-journals.org

The crucial step in forming the fused ring system is the subsequent intramolecular cyclization of the 4-alkynyl-3-hydroxypyrazole intermediate. beilstein-journals.orgktu.edu This transformation is a 5-endo-dig cyclization, where the hydroxyl group adds across the carbon-carbon triple bond. beilstein-journals.org While initial attempts using only a base proved unsuccessful, research has demonstrated that the reaction is effectively mediated by a silver(I) catalyst, such as silver(I) nitrate (B79036) (AgNO₃) or silver(I) trifluoromethanesulfonate (B1224126) (AgOTf), in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF). beilstein-journals.orgnih.gov This silver(I)-mediated approach provides an efficient route to a variety of novel 2,5-disubstituted 2H-furo[2,3-c]pyrazoles. nih.govktu.edu The structures of the resulting products have been unequivocally confirmed through detailed spectroscopic analysis, including ¹H, ¹³C, and ¹⁵N NMR, as well as high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction. nih.govbeilstein-journals.org

| Substrate (Alkynyl Group) | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylethynyl | AgNO₃ (10 mol %) | Cs₂CO₃ | DMF | 60 | 3 | 96 |

| (4-Methoxyphenyl)ethynyl | AgNO₃ (10 mol %) | Cs₂CO₃ | DMF | 60 | 3 | 94 |

| (4-Chlorophenyl)ethynyl | AgNO₃ (10 mol %) | Cs₂CO₃ | DMF | 60 | 3 | 97 |

| (Thiophen-2-yl)ethynyl | AgNO₃ (10 mol %) | Cs₂CO₃ | DMF | 60 | 3 | 85 |

| Hex-1-yn-1-yl | AgOTf (10 mol %) | Cs₂CO₃ | DMF | 80 | 6 | 78 |

Industrial Scale Synthesis and Purification Techniques

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates the development of robust, efficient, and safe manufacturing processes. Key considerations include scalability, process safety, reaction efficiency, cost-effectiveness, and waste reduction. chim.it Modern industrial chemistry is increasingly adopting advanced technologies like continuous flow reactors and sophisticated purification methods to meet these demands, particularly in the synthesis of heterocyclic compounds. chim.ituc.pt

Continuous Flow Reactor Applications

Continuous flow chemistry, where reactants are continuously pumped through a reactor, is emerging as a superior alternative to traditional batch processing for the industrial synthesis of heterocyclic compounds like pyrazoles. chim.itnumberanalytics.com This technology offers numerous advantages that are particularly beneficial for large-scale production. mdpi.com The high surface-area-to-volume ratio in microreactors or tube reactors allows for significantly improved heat and mass transfer, enabling precise temperature control, which is crucial for managing exothermic reactions and ensuring process safety. chim.itmdpi.com

The use of flow reactors can lead to reduced reaction times, increased productivity, and higher yields compared to batch methods. numberanalytics.commdpi.com For instance, the Knorr cyclocondensation, a classical method for pyrazole synthesis, has been successfully adapted to flow conditions, demonstrating significant improvements. sci-hub.se Furthermore, flow chemistry enhances safety by minimizing the volume of hazardous reagents and unstable intermediates at any given time, a critical advantage when dealing with potentially explosive compounds like diazonium salts or energetic azides, which can be intermediates in some pyrazole synthetic routes. uc.ptresearchgate.netacs.org The modular and contained nature of flow systems also facilitates easier scale-up, reduces environmental footprint, and lowers capital investment compared to large batch reactors. chim.itmdpi.com This "enabling technology" is proving invaluable for the synthesis of a wide variety of heterocycles, including pyrazole derivatives, making it a key strategy for modern industrial applications. researchgate.net

| Parameter | Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients. | Excellent due to high surface-to-volume ratio. chim.itmdpi.com |

| Safety | Higher risk due to large volumes of reactants/intermediates. | Inherently safer due to small reactor volumes and better containment. uc.ptmdpi.com |

| Scalability | Complex, often requires process redesign ("scaling up"). | Simpler, achieved by running longer or "numbering up" parallel reactors. numberanalytics.comrsc.org |

| Reaction Time | Generally longer (hours to days). | Significantly shorter (seconds to minutes). mdpi.com |

| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Efficiency & Yield | Variable, can be lower due to side reactions. | Often higher yields and improved selectivity. chim.it |

Purification of 1-(4-chlorophenyl)pyrazol-3-ol and Polymorph Control

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in manufacturing, as it directly impacts the final product's quality and performance. For 1-(4-chlorophenyl)pyrazol-3-ol, a key intermediate, achieving high purity and controlling its solid-state form (polymorphism) are paramount. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, stability, and melting point, which can affect subsequent reaction steps and the final product's characteristics. researchgate.netrsc.orgscite.ai

A specific process has been developed for the purification of 1-(4-chlorophenyl)pyrazol-3-ol that also allows for the selective crystallization of a single polymorph. google.com A patented method describes a procedure that reliably yields Form I of the compound, free from other polymorphic impurities. google.com The process begins with an aqueous solution of the potassium salt of 1-(4-chlorophenyl)pyrazol-3-olate. google.com

The key steps of the purification are:

Protonation and Extraction: The aqueous salt solution is treated with an acid, such as hydrochloric acid (HCl), to protonate the pyrazolate and adjust the pH. The resulting 1-(4-chlorophenyl)pyrazol-3-ol is then extracted into a suitable organic solvent, with anisole (B1667542) and cyclopentyl methyl ether being preferred. google.com

Crystallization: The organic phase containing the dissolved product undergoes crystallization, which can be induced by cooling, evaporation, or a combination of both. google.com A typical procedure involves cooling the solution from an elevated temperature (e.g., 85°C) down to a low temperature (e.g., -10°C) over several hours. google.com

Seeding: To ensure uniform crystal growth and control the polymorphic form, seed crystals of the desired polymorph (Form I) can be added during the cooling process. The amount of seed crystals is typically between 0.01% and 1% by weight of the dissolved product. google.com

Isolation and Drying: The resulting crystals are separated from the solvent via filtration, washed with a cold solvent to remove residual impurities, and then dried under vacuum. google.com

This method consistently produces 1-(4-chlorophenyl)pyrazol-3-ol with high purity (>99%) and ensures the formation of the specific polymorph, Form I, which is crucial for process consistency and quality control. google.com

| Parameter | Condition/Reagent |

|---|---|

| Starting Material | Potassium 1-(4-chlorophenyl)pyrazol-3-olate (aqueous solution). google.com |

| Protonating Agent | Hydrochloric acid (HCl). google.com |

| Extraction/Crystallization Solvent | Anisole or Cyclopentyl methyl ether (Anisole preferred). google.com |

| Crystallization Method | Cooling crystallization (e.g., 85°C to -10°C over 8 hours). google.com |

| Seed Crystal Amount | 0.01% to 1% by weight (based on dissolved product). google.com |

| Final Purity (HPLC) | >99% w/w. google.com |

| Resulting Form | Polymorph I. google.com |

Mechanistic Investigations of 1h Pyrazol 3 Ol Reactivity

Oxidation Reactions at the Hydroxyl Group

The hydroxyl group at the C-3 position of the pyrazole (B372694) ring is a primary site for oxidative transformations. These reactions are crucial for the synthesis of a variety of pyrazolone (B3327878) derivatives.

Oxidation of 1H-Pyrazol-3-ol readily yields pyrazolone derivatives. This transformation is significant as pyrazolones are a class of compounds with widespread applications. The core of this reaction is the conversion of the hydroxyl group to a keto group, leading to the formation of a pyrazolinone structure. The reaction's efficiency and product yield are highly dependent on the oxidizing agent and reaction conditions. For instance, the use of ferric chloride (FeCl₃) in acetic acid at 50°C for four hours can result in a near-quantitative yield (99.7%) of the corresponding pyrazolone derivative. In contrast, employing molecular oxygen with cobalt(II) acetate (B1210297) as a catalyst at room temperature for 30 minutes gives a much lower yield of 6.7%.

Table 1: Oxidation of this compound to Pyrazolone Derivatives

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| O₂ with Co(II) acetate | Room temperature, 30 min | Pyrazole-3-one derivative | 6.7% |

| FeCl₃ in acetic acid | 50°C, 4 hours | Pyrazole-3-one derivative | 99.7% |

| KMnO₄ | Acidic or neutral aqueous | Pyrazole-3-one | — |

The oxidation of this compound can proceed through different mechanistic pathways. One proposed mechanism involves the formation of radical intermediates. In cobalt(II)-catalyzed oxidations, it is suggested that the reaction proceeds via a radical mechanism. Another common pathway is dehydrogenation, where the hydroxyl group and an adjacent hydrogen atom are removed.

Recent studies on pyrazole synthesis through oxidation-induced N-N coupling of diazatitanacycles have provided further insights into oxidative mechanisms. nih.gov These studies indicate that in TEMPO-mediated oxidations, the first of two oxidation steps is rate-limiting, and the coordination of TEMPO to the metal center is crucial for the reaction to proceed. nih.gov Furthermore, oxidations using ferrocenium (B1229745) (Fc⁺) salts have shown that coordinating counteranions, such as chloride, facilitate an "inner-sphere-like" oxidation process. nih.gov

Reduction Reactions of the Pyrazole Ring and Substituents

Reduction reactions of this compound can target either the pyrazole ring itself or its substituents, leading to the formation of saturated or partially saturated derivatives. The choice of reducing agent and reaction conditions determines the selectivity of the reduction. For example, sodium borohydride (B1222165) (NaBH₄) in refluxing ethanol (B145695) can selectively reduce the C=N bond to yield pyrazoline derivatives without affecting the hydroxyl group. Catalytic hydrogenation using hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) can lead to partially saturated products, though often with low regioselectivity. The reduction of functional groups attached to the pyrazolone ring, such as nitro, aldehyde, and imino groups, can be achieved with various reducing agents without altering the core ring structure. researchgate.net

Table 2: Reduction of this compound and its Derivatives

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | Ethanol, reflux | Pyrazoline derivatives | Selective C=N reduction |

| H₂/Pd-C | Ambient pressure | Partially saturated pyrazole | Low regioselectivity |

Nucleophilic and Electrophilic Reactivity Patterns

The pyrazole ring exhibits distinct reactivity towards nucleophiles and electrophiles. Generally, pyrazole is considered a π-excessive aromatic heterocycle. nih.gov Electrophilic substitution reactions preferentially occur at the C-4 position. nih.govglobalresearchonline.net Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. globalresearchonline.net

Conversely, nucleophilic attacks are favored at the C-3 and C-5 positions. nih.gov The hydroxyl group at the C-3 position can participate in nucleophilic displacement or alkylation reactions. Protonation of the pyrazole ring leads to the formation of a pyrazolium (B1228807) cation, which is less susceptible to electrophilic attack at C-4 but shows increased reactivity towards nucleophiles at C-3. globalresearchonline.net Conversely, deprotonation results in the pyrazole anion, which is less reactive towards nucleophiles but more reactive towards electrophiles. globalresearchonline.net

Complexation with Metal Centers and Ligand Behavior

This compound and its derivatives are versatile ligands in coordination chemistry. nih.govmdpi.com The presence of both a Brønsted acidic NH group and a basic pyridine-like nitrogen atom allows for an amphiprotic character, enabling the formation of a wide range of metal complexes. mdpi.com The deprotonated form, pyrazolate, can act as a bridging ligand to form di- or polynuclear complexes. mdpi.com

The hydroxyl group plays a crucial role in the ligand behavior, often participating in hydrogen bonding with the metal center or other ligands. nih.gov Pincer-type ligands incorporating protic pyrazole units, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, have been extensively studied. nih.govmdpi.com These ligands can be deprotonated stepwise and reversibly, and the resulting complexes exhibit interesting reactivities. nih.gov The coordination of this compound derivatives to metal ions like Cd(II), Cu(II), and Fe(II) has been shown to result in the formation of mononuclear complexes with supramolecular architectures directed by hydrogen bonding. nih.govsemanticscholar.org

Acid-Base Reactivity and Protonation/Deprotonation Equilibria

This compound exhibits tautomerism, existing in equilibrium between the this compound (OH-form) and the 1,2-dihydro-3H-pyrazol-3-one (NH-form). The position of this equilibrium is influenced by the solvent and substituents. In the solid state and nonpolar solvents, the OH-form is generally dominant, often forming dimeric structures through intermolecular hydrogen bonds.

The pyrazole ring is amphoteric. researchgate.net It can be protonated in the presence of strong acids to form a pyrazolium cation. globalresearchonline.net The pKa of pyrazole itself is indicative of its weak basicity. Deprotonation can occur with a strong base, leading to the formation of the pyrazolate anion. globalresearchonline.net These protonation and deprotonation events significantly alter the nucleophilicity and electrophilicity of the pyrazole ring. globalresearchonline.netresearchgate.net Studies on related heterocyclic systems have utilized NMR techniques to investigate the protonation-deprotonation equilibria, confirming the sites of protonation. worldscientific.com

Advanced Spectroscopic and Analytical Characterization of 1h Pyrazol 3 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-pyrazol-3-ol derivatives in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

1D and 2D NMR Techniques

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

¹H NMR: This technique provides information on the chemical shifts and coupling constants of protons, offering initial insights into the molecular structure. For instance, in derivatives of this compound, aromatic protons typically resonate in the range of δ 6.5–8.5 ppm. The chemical shift of the OH proton can be indicative of the tautomeric form and hydrogen bonding, with values shifting in different solvents. mdpi.comnih.gov

¹³C NMR: This method reveals the chemical environment of carbon atoms. The carbonyl carbon in the pyrazolone (B3327878) tautomer is a key indicator, often appearing between δ 160–180 ppm. For example, in 1-phenyl-5-benzoyl-1,2-dihydro-3H-pyrazol-3-one, the C=O group resonates at δ 163.8 ppm. mdpi.com

¹⁵N NMR: ¹⁵N NMR is particularly useful for probing the nitrogen atoms within the pyrazole (B372694) ring. The chemical shifts of the "pyrrole-like" N-1 and "pyridine-like" N-2 nitrogens provide valuable structural information. mdpi.comktu.edu For example, in a substituted pyrazole, the N-1 and N-2 atoms were observed at δ -161.8 and δ -78.2 ppm, respectively. mdpi.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify proton-proton coupling networks, helping to establish the connectivity of adjacent protons. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals. mdpi.comktu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton and identifying quaternary carbons. mdpi.comktu.edu For example, the pyrazole 5-H proton can show HMBC correlations with C-3 and C-4. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, which is essential for elucidating stereochemistry and conformational preferences. mdpi.comresearchgate.net For instance, NOE correlations can be observed between protons on the pyrazole ring and adjacent substituents. mdpi.com

TOCSY (Total Correlation Spectroscopy): TOCSY experiments reveal entire spin systems of coupled protons, which is particularly useful for identifying protons within the same structural fragment, such as a pyridin-3-yl substituent. mdpi.comresearchgate.net

Elucidation of Structural Connectivity and Stereochemistry

The integration of data from various NMR experiments allows for the unambiguous determination of a molecule's constitution and configuration. For example, in the structural analysis of novel pyrazole-chalcones, a combination of HMBC, HSQC, and NOESY experiments was essential. mdpi.comresearchgate.net The HMBC spectrum revealed long-range correlations that established the connectivity between different parts of the molecule, while NOESY data confirmed through-space interactions, solidifying the proposed structure. mdpi.com The stereochemistry of derivatives can also be confirmed by NOESY experiments, for instance, by observing the correlation between specific protons which indicates their relative orientation. ipb.pt

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound compounds.

Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. For the unsubstituted this compound, the molecular ion (M+) is observed at m/z 84. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. rsc.orgumtm.cz This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, HRMS was used to confirm the molecular formula of various 1-phenyl-1H-pyrazol-3-ol derivatives. mdpi.com

| Compound | Calculated [M+H]⁺ or [M+Na]⁺ | Found [M+H]⁺ or [M+Na]⁺ | Reference |

| 1-Phenyl-3-propoxy-1H-pyrazole | 203.1179 | 203.1181 | mdpi.com |

| C₁₃H₁₄N₂NaO₂ | 253.0947 | 253.0950 | mdpi.com |

| C₁₃H₁₄N₂NaO₃ | 269.0897 | 269.0897 | mdpi.com |

| C₁₄H₁₆N₂O₂ | 245.1290 | 245.1289 | rsc.org |

| C₁₅H₁₈N₂O₂ | 259.1447 | 259.1446 | rsc.org |

| C₁₆H₂₀N₂O₂ | 273.1603 | 273.1601 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups.

O-H and N-H Stretching: The hydroxyl (O-H) and amine (N-H) groups typically show broad absorption bands in the region of 3500-3100 cm⁻¹. vulcanchem.com The exact position and shape of these bands can be influenced by hydrogen bonding.

C=O Stretching: The carbonyl (C=O) group of the pyrazolone tautomer exhibits a strong absorption band, often in the range of 1627-1745 cm⁻¹. mdpi.com

Other Vibrations: Other characteristic bands include C-H stretching, C=C and C=N stretching in the aromatic ring, and various bending vibrations which provide a fingerprint for the molecule. mdpi.com

| Compound/Functional Group | IR Absorption (ν_max, cm⁻¹) | Reference |

| 1-Phenyl-3-propoxy-1H-pyrazole | 3048, 2965, 1601, 1464, 1366, 1177, 1049, 935 | mdpi.com |

| 3-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole | 3146, 3127, 3070, 3048, 2982, 2931, 2881, 2815, 1660, 1543, 1506, 1482, 1352, 1051, 752 | mdpi.com |

| 1-Phenyl-5-benzoyl-1,2-dihydro-3H-pyrazol-3-one | 1745 (C=O) | mdpi.com |

| Amino Group (N-H) | 3500-3100 | vulcanchem.com |

| Hydroxyl Group (O-H) | 3500-3100 | vulcanchem.com |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Structural studies using X-ray crystallography have confirmed that this compound can exist in different tautomeric forms depending on the substitution and crystal packing forces. For instance, an X-ray structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists in the this compound form in the solid state, forming dimeric units connected by intermolecular hydrogen bonds. mdpi.comnih.gov The X-ray powder diffractogram of 1-(4-chlorophenyl)pyrazol-3-ol shows characteristic reflexes at specific 2θ values, which can be used for phase identification. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy one.

For pyrazole derivatives, UV-Vis spectra can be used to study the effects of substituents on the electronic structure. For example, the UV-Vis absorption spectra of some pyrano[2,3-c]pyrazole derivatives in methanol (B129727) showed absorption maxima between 337 and 341 nm. ktu.edu The position of the absorption maximum (λ_max) can be influenced by factors such as solvent polarity and the presence of electron-donating or electron-withdrawing groups. ktu.edu

Computational Chemistry and Theoretical Studies of 1h Pyrazol 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study pyrazole (B372694) derivatives. mdpi.com Calculations are often performed using specific functionals, such as B3LYP, combined with various basis sets like 6-31G*, 6-311++G(d,p), or 6-31G+(d,p), to model the electronic structure and predict molecular properties. mdpi.comnih.govresearchgate.netmdpi.com

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For pyrazole systems, DFT calculations are used to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. materialsciencejournal.orgripublication.com Studies on substituted pyrazoles confirm the planarity of the pyrazole ring. vulcanchem.com For instance, in a study of 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize the structure and determine bond lengths. researchgate.net In another example involving a trifluoromethylpyrazole derivative, DFT calculations at the B3LYP/6-31G** level helped identify stable conformers, showing that the orientation of substituents significantly impacts stability.

The electronic structure of pyrazole derivatives is also explored using DFT. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are generated to understand charge distribution, donor-acceptor interactions, and sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net MEP maps, for example, indicate that negative potential sites are typically located around electronegative atoms, while positive potentials are found near hydrogen atoms. nih.gov

| Parameter | Bond | Calculated Value (Å) |

| Bond Lengths | C-N (pyrazole) | 1.48 |

| N-N (pyrazole) | 1.383 (from a different pyrazole-hydrazone derivative) nih.gov | |

| C=N (pyrazole) | 1.28 | |

| N-H | 1.013 | |

| Bond Angles | C-N-N | ~108-111° (typical for pyrazole ring) |

| N-N-C | ~106-110° (typical for pyrazole ring) | |

| Data is illustrative based on typical pyrazole structures and findings for derivatives. researchgate.netnih.gov |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govirjweb.com

DFT calculations are the standard method for determining these orbital energies. For various pyrazole and other heterocyclic derivatives, these values have been calculated to predict their behavior. For example, a study on a pyrazole-hydrazone derivative reported a HOMO-LUMO gap of approximately 4.38 eV. nih.gov In another case involving a triazine derivative, the HOMO-LUMO gap was calculated to be 4.4871 eV using a B3LYP/6-311++ basis set. irjweb.com These calculations confirm that charge transfer interactions occur within the molecules. nih.gov

Table 2: Example of Calculated FMO Energies and Energy Gaps for Pyrazole Derivatives

| Compound/Derivative | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| FHM Pyrazole Derivative | DFT-B3LYP/6-31G(d) | -5.428 | -1.326 | 4.102 | pjoes.com |

| Pyrazole-Hydrazone L1 | DFT | - | - | 4.38 | nih.gov |

| Pyrazole-Hydrazone L2 | DFT | - | - | 5.75 | nih.gov |

| 5-Aryl-3-(napth-2-yl)-1H-pyrazole (P4) | DFT/6-31G | - | - | 0.10667 | ripublication.com |

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to further quantify a molecule's reactivity. nih.govirjweb.com These parameters, rooted in conceptual DFT, include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons. irjweb.com

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. nih.gov

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, a high electrophilicity index suggests a strong binding capacity with biomolecules. nih.gov

Table 3: Example of Global Chemical Reactivity Descriptors for a Heterocyclic Compound (Note: Data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate)

| Parameter | Formula | Calculated Value | Unit |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 0.04 | eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -0.22 | eV |

| Electrophilicity Index (ω) | μ² / (2η) | 0.58 | eV |

| Chemical Softness (S) | 1 / η | 11.55 | eV⁻¹ |

| Source: nih.gov |

Molecular Dynamics (MD) Simulations for Interaction Mechanisms

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For pyrazole derivatives, MD simulations provide insights into their dynamic behavior and interactions with other molecules, such as biological macromolecules or solvent molecules. vulcanchem.comnih.gov These simulations can reveal the stability of a ligand-protein complex, which is crucial in drug design. vulcanchem.com For example, a 100-nanosecond MD simulation of a substituted 1H-pyrazol-5-ol derivative bound to the COX-2 active site showed a stable interaction, indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å. vulcanchem.com Similarly, MD simulations were used to investigate the stability of complexes between pyrazolone (B3327878) derivatives and target proteins, analyzing parameters like RMSD and hydrogen bond formation over the simulation period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as inhibitors of specific enzymes, such as the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govresearchgate.net

In a typical QSAR study, molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a set of pyrazole compounds with known activities. nih.govresearchgate.net Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed activity. acs.org These models can then be used to predict the activity of new, unsynthesized pyrazole derivatives, guiding the design of more potent compounds. nih.gov For example, a 2D-QSAR model for 1H-pyrazole-1-carbothioamide derivatives identified that adjacency and distance matrix descriptors were highly influential on their EGFR kinase inhibitory activity. nih.govacs.org

Mechanistic Insights from Computational Studies

Computational studies have been particularly valuable in elucidating the reaction mechanisms involving 1H-pyrazol-3-ol, most notably its tautomerism. This compound exists in equilibrium with its tautomeric form, 1,2-dihydro-3H-pyrazol-3-one. DFT calculations have been employed to study this proton transfer process in detail. researchgate.netnih.gov

Studies have shown that the tautomeric equilibrium is highly dependent on the environment. researchgate.netnih.gov In the gas phase, the relative energies of the tautomers can be calculated, but the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), significantly reduces the energy barriers for proton transfer. researchgate.netnih.gov Furthermore, computational models have demonstrated that the presence of even a single water molecule can act as a catalyst, assisting the proton transfer and further lowering the activation barrier between the tautomers. researchgate.netnih.govcsic.es These mechanistic studies provide a fundamental understanding of the compound's intrinsic reactivity and how it is modulated by its surroundings.

Applications of 1h Pyrazol 3 Ol Derivatives in Medicinal Chemistry and Beyond

Medicinal Chemistry Applications as Privileged Scaffolds

The 1H-Pyrazol-3-ol nucleus, and its tautomeric form pyrazolin-5-one, is a foundational structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. nih.gov This five-membered heterocyclic ring system serves as a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity, making it a valuable starting point for drug discovery. nih.govglobalresearchonline.net The versatility of the pyrazolone (B3327878) ring, with its multiple reactive sites, allows for extensive chemical modification, particularly at the C-4 position. This enables the synthesis of a diverse library of derivatives, including spiroheterocycles and acylation products, tailored for specific therapeutic applications. nih.gov Consequently, pyrazolone derivatives have been extensively investigated and developed as antimicrobial, antitumor, anti-inflammatory, and analgesic agents, among others. nih.govnih.govmdpi.com Several FDA-approved drugs, such as the free radical scavenger Edaravone and the anti-inflammatory agent Aminophenazone, contain the pyrazolone core, underscoring its therapeutic importance. nih.gov

Structure-Activity Relationship (SAR) Investigations of Pyrazolone Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of pyrazolone derivatives. These investigations systematically alter the chemical structure of the pyrazolone core and its substituents to understand how these changes affect biological activity.

For antimicrobial agents, SAR studies have revealed key insights. For instance, research on amino-pyrazolone derivatives indicated that modifications with amino-pyrazolone and amino-isoxazolone groups resulted in more potent antimicrobial activity compared to amino-hydroxypyrimidinone and N,N-dimethyliminopyrimidinedione groups. nih.gov Furthermore, the addition of a benzyl (B1604629) sulfonyl group was found to significantly enhance inhibitory effects. nih.gov In another study, Schiff base compounds and their acetyl glucoside derivatives were evaluated, with SAR analysis showing that an acetyl glucoside group was more beneficial for promoting inhibitory effects than an N-glucoside group. nih.gov

In the context of anticancer activity, SAR studies on pyrazolo[3,4-d]pyrimidine derivatives identified a multikinase inhibitor. acs.org The optimization of a hit compound led to the discovery that specific substitutions on the phenyl ring dramatically influence biological activity. For example, a 3,4-dichlorophenyl derivative was found to be a highly potent analogue. nih.gov Further studies on aminopyrazole derivatives showed that decorating the phenylamino (B1219803) pyrazole (B372694) nucleus at positions 1, 3, and 4 could yield compounds with significant antiproliferative properties. mdpi.com

Regarding anti-inflammatory activity, a series of pyrazolone derivatives incorporating imidazole, benzimidazole, and benztriazole moieties were synthesized and tested. The SAR analysis from this series helps in understanding the structural requirements for potent anti-inflammatory action. japsonline.com

| Compound Series | Therapeutic Target | Key SAR Findings | Reference |

|---|---|---|---|

| Amino-pyrazolone analogues | Antimicrobial | Benzyl sulfonyl groups enhance inhibitory effects. Amino-pyrazolone groups are more effective than amino-hydroxypyrimidinone groups. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer (Multikinase inhibitor) | Introducing chlorine atoms on the phenyl ring (e.g., 3,4-dichlorophenyl) dramatically increases potency. | acs.orgnih.gov |

| Pyrazolone derivatives with imidazole/benzimidazole | Anti-inflammatory | Specific heterocyclic moieties attached to the pyrazolone core are critical for activity. | japsonline.com |

| Aminopyrazole acylhydrazones and amides | Antiproliferative/Antioxidant | Substitutions at positions 1, 3, and 4 of the phenylamino pyrazole nucleus are key to modulating activity. | mdpi.com |

Mechanism of Action Studies: Enzyme Inhibition and Receptor Modulation

The therapeutic effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes or modulate the function of cellular receptors.

Enzyme Inhibition: A primary mechanism for many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. For example, the novel pyrazole derivative FR140423 was found to be a selective COX-2 inhibitor, inhibiting prostaglandin (B15479496) E2 formation 150 times more selectively for COX-2 than COX-1. nih.gov This selectivity is a common goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov

In the realm of anticancer research, pyrazolone derivatives have been identified as potent inhibitors of various kinases, which are crucial for cell signaling and proliferation. japsonline.com Derivatives of pyrazolo[3,4-d]pyrimidine have been developed as multikinase inhibitors, potently targeting enzymes like FLT3 and VEGFR2, which are involved in angiogenesis and cancer cell growth. acs.orgnih.gov Some derivatives have also shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and its resistant mutants, a key target in lung and colorectal cancers. nih.gov Additionally, pyrazole compounds have been investigated as inhibitors of bacterial enzymes, such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), presenting a potential new class of antibiotics. nih.gov

Other enzymatic targets include NADPH oxidase. Certain pyrazole derivatives have been shown to inhibit this enzyme's activity, which is a major source of reactive oxygen species (ROS), thereby exerting a strong antioxidant effect. nih.gov

Receptor Modulation: Besides enzyme inhibition, pyrazole derivatives can act by modulating receptors. Some triaryl pyrazole derivatives have been synthesized as potential estrogen receptor (ER) ligands, suggesting a role in hormone-dependent signaling pathways. drugbank.com The analgesic effects of some pyrazole compounds may also involve receptor modulation. For instance, the analgesic effect of FR140423 was blocked by the mu-opioid antagonist naloxone, indicating a mechanism that involves the opioid receptor system, distinct from its COX-2 inhibitory action. nih.gov Pyrazole derivatives are also known to act as modulators of the P2X7 receptor, which is implicated in pain and inflammation. google.com

Therapeutic Potential and Drug Development

The versatile scaffold of this compound has led to the development of numerous derivatives with significant therapeutic potential across various disease areas.

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govnih.govmeddocsonline.org They are often more effective against bacteria than fungi, with distinct activity profiles against Gram-positive and Gram-negative strains. nih.gov

Antibacterial: Numerous studies have highlighted the antibacterial potential of pyrazole compounds. meddocsonline.org For example, a series of 1H-pyrazole-3-carboxylic acid derivatives exhibited good activity against both Bacillus cereus and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas pufida (Gram-negative). meddocsonline.org Another study found that 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide showed larger inhibition zones against Bacillus subtilis than the antibiotic Amoxicillin. meddocsonline.org The presence of chloro and bromo substituents on the pyrazole ring has been shown to increase antibacterial activity, likely due to enhanced lipophilicity. mdpi.com

Antifungal: Certain pyrazole derivatives have also shown promising antifungal activity. A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives displayed good inhibitory effects against various Candida strains, including Candida tropicalis, Candida parapsilosis, and Candida glabrata. meddocsonline.org Similarly, synthesized acetoxysulfonamide pyrazole derivatives were active against Candida albicans. mdpi.com

Antiviral: The pyrazole nucleus is also a component of compounds with antiviral properties. The natural C-glycoside, pyrazofurin, is known for its broad-spectrum antiviral activity. nih.gov This has spurred further research into synthetic pyrazole derivatives as potential antiviral agents. nih.govresearchgate.net

| Compound/Derivative Class | Activity | Target Organisms | Reference |

|---|---|---|---|

| 1H-pyrazole-3-carboxylic acid derivatives | Antibacterial | Bacillus cereus, Staphylococcus aureus, Escherichia coli | meddocsonline.org |

| 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide | Antibacterial | Bacillus subtilis | meddocsonline.org |

| Pyrazole-3,4-dicarboxylic acid derivatives | Antifungal | Candida tropicalis, Candida parapsilosis, Candida glabrata | meddocsonline.org |

| Chloro-substituted pyrazole derivatives | Antibacterial, Antifungal | Staphylococcus aureus, Candida albicans | mdpi.com |

| Pyrazofurin | Antiviral | Broad spectrum | nih.gov |

The pyrazolone scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines by targeting key enzymes and signaling pathways. japsonline.comsrrjournals.comijpsjournal.com

Kinase Inhibition: A significant mechanism of action for pyrazole-based anticancer drugs is the inhibition of protein kinases, which regulate cell proliferation and survival. japsonline.com

VEGFR-2/KDR Inhibitors: Several pyrazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com

FLT3 and Multikinase Inhibitors: Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent multikinase inhibitors, targeting enzymes like FLT3 and VEGFR2, and have shown efficacy in mouse models of acute myeloid leukemia (AML). acs.org

PI3 Kinase Inhibitors: Pyrazole carbaldehyde derivatives have been designed as potential PI3 kinase inhibitors, with one compound showing excellent cytotoxicity against MCF7 breast cancer cells. nih.gov

CDK2 Inhibition: Some pyrazole derivatives have demonstrated significant inhibition against cyclin-dependent kinase 2 (CDK2), a crucial enzyme for cell cycle progression. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent EGFR inhibitors, active against both wild-type EGFR and the drug-resistant T790M mutant found in non-small cell lung cancer. nih.gov

| Compound Series | Target/Mechanism | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | FLT3, VEGFR2 Inhibition | MV4-11 (AML) | Led to complete tumor regression in a xenograft mouse model. | acs.org |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFR (wild-type and T790M mutant) Inhibition | A549 (Lung), HCT116 (Colorectal) | Potent cytotoxicity with IC50 value of 0.016 µM against wild-type EGFR. | nih.gov |

| Pyrazole carbaldehyde derivatives | PI3 Kinase Inhibition | MCF7 (Breast) | Identified a potent inhibitor with an IC50 of 0.25 μM. | nih.gov |

| 3,4-diaryl pyrazole derivatives | Tubulin Polymerization Inhibition | Various | Designed based on the structure of combretastatin (B1194345) A-4 (CA-4), showing high antitumor activity. | nih.gov |

| Pyrazole-containing isolongifolanone (B1589518) derivatives | Antiproliferative | MCF7 (Breast) | Exhibited potent antiproliferation activity with an IC50 value of 5.21 µM. | nih.gov |

The pyrazolone ring is a well-established pharmacophore for anti-inflammatory and analgesic agents, dating back to the synthesis of antipyrine. nih.gov Modern research focuses on developing derivatives with improved efficacy and safety profiles, primarily through selective inhibition of cyclooxygenase-2 (COX-2). mdpi.comnih.govrjpbr.com

Anti-inflammatory Activity: The anti-inflammatory effects of pyrazole derivatives are largely attributed to their ability to inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation. nih.gov Numerous studies have synthesized and evaluated novel pyrazole compounds for their anti-inflammatory potential. For example, FR140423 demonstrated potent, dose-dependent reduction of carrageenin-induced paw edema and adjuvant arthritis, with effects two- to three-fold more potent than indomethacin, but without the gastric side effects. nih.gov The fusion of pyrazole with other heterocyclic rings like thiophene (B33073) has also been explored to create agents with enhanced anti-inflammatory action. rjpbr.com

Analgesic Activity: Many anti-inflammatory pyrazole derivatives also exhibit significant analgesic properties. researchgate.netalliedacademies.org This pain-relieving effect is often linked to the inhibition of prostaglandin synthesis in the peripheral and central nervous system. FR140423 showed potent dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesia model, being five-fold more potent than indomethacin. nih.gov Uniquely, some pyrazole derivatives may possess multiple mechanisms for analgesia. The pain-relieving effects of FR140423 were also found to be blocked by the opioid antagonist naloxone, suggesting a morphine-like analgesic effect in addition to its COX-2 inhibition. nih.gov

Neuroprotective Effects (e.g., Mitigation of Oxidative Stress and Inflammation)

Derivatives of this compound, often referred to as pyrazolones, have emerged as a significant class of compounds with promising neuroprotective properties. Their mechanism of action is frequently linked to their ability to counteract oxidative stress and neuroinflammation, key pathological factors in a range of neurodegenerative diseases. royal-chem.comnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense capabilities, plays a crucial role in neurodegeneration. nih.gov The brain is particularly susceptible due to its high oxygen consumption, abundant unsaturated fatty acids, and relatively weak antioxidant defenses. nih.gov

Research has demonstrated that certain pyrazole derivatives can effectively mitigate these detrimental processes. For instance, a study on new pyrazolone derivatives identified a compound, designated 'Ic', that significantly ameliorated pentylenetetrazole (PTZ)-induced seizures, oxidative stress, and inflammatory cascades. researchgate.net This compound was found to regulate the NF-κB/TNF-α/ROS pathway, a critical signaling cascade involved in inflammation and cell death. researchgate.net The neuroprotective effect was attributed to the compound's ability to inhibit neuroinflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-κB). researchgate.net

Similarly, phenylacetamide derivatives bearing a 1H-pyrazole moiety have been shown to restore cell viability in neurotoxicity models, highlighting their potential as leads for further neuroprotective studies. royal-chem.comnih.gov In a model using 6-hydroxydopamine (6-OHDA) to induce neurotoxicity in SH-SY5Y cells, 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives demonstrated significant neuroprotective activity. emerald.commdpi.com The protective mechanism of the most active compounds was linked to the downregulation of pro-apoptotic proteins such as Bax and the subsequent activation of caspase-3, a key executioner enzyme in apoptosis. mdpi.com

Another notable compound, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol (OY-201), has been identified as a promising neuroprotective agent, showing good blood-brain barrier permeability and efficacy in both in vitro and in vivo models of ischemic stroke.

The anti-inflammatory activity of pyrazole derivatives is a cornerstone of their neuroprotective effects. Certain pyrazolo[1,5-a]quinazoline derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. wikipedia.org Molecular modeling and subsequent assays confirmed that these compounds could bind to and inhibit mitogen-activated protein kinases (MAPKs) such as JNK1, JNK2, and JNK3, which are deeply involved in inflammatory pathways. wikipedia.org

Table 1: Neuroprotective Activity of Selected this compound Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazolone Derivative (Ic) | PTZ-induced neuroinflammation in mice | Ameliorated seizures, oxidative stress, and inflammation by regulating the NF-κB/TNF-α/ROS pathway. | researchgate.net |

| Phenylacetamide-pyrazole derivatives | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Restored cell viability, showing neuroprotective potential. | royal-chem.comnih.gov |

| 3-(1H-pyrazole-1-yl)-N-propananilide derivatives | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Decreased levels of pro-apoptotic Bax and caspase-3 activation. | emerald.commdpi.com |

| Pyrazolo[1,5-a]quinazolines (e.g., 13i, 16) | LPS-induced NF-κB activity in THP-1Blue cells | Inhibited inflammatory pathways by targeting MAPKs (JNK1, JNK2, JNK3). | wikipedia.org |

| 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol (OY-201) | In vitro and in vivo stroke models | Showed significant neuroprotective activity and good BBB permeability. |

Antioxidant Activity

The antioxidant capacity of this compound derivatives is a fundamental aspect of their therapeutic potential, particularly in the context of neuroprotection. Many of these compounds exert their effects by neutralizing free radicals and reducing oxidative damage. researchgate.netprimachemicals.com The mechanism often involves the ability of the pyrazole structure to donate a hydrogen atom, thereby scavenging harmful radicals.

A study involving three specific pyrazole derivatives (designated 4a, 4f, and 4g) demonstrated their potent ability to inhibit superoxide (B77818) anion production and lipid peroxidation in thrombin-stimulated platelets. primachemicals.com These compounds were found to reduce the activity of NADPH oxidase, a major source of cellular ROS, which appears to be a key modulator of their antioxidant effect. primachemicals.com Their protective action against oxidative stress was also confirmed in H₂O₂-stimulated endothelial cells. primachemicals.com

In another investigation, six novel synthetic pyrazoline derivatives were evaluated for their antioxidant potential. One compound, 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole (compound 5), was identified as the most effective. It displayed the highest free radical scavenging capacity in the DPPH assay and was highly effective in preventing lipid peroxidation in rat brain homogenates stimulated by various agents, including iron and hydrogen peroxide, with an IC₅₀ value of less than 15 µM. This compound was also unique in its ability to block glutathione (B108866) oxidation.

The antioxidant potential of pyrazolone derivatives is often an initial screening parameter for further pharmacological evaluation. researchgate.net Compounds that exhibit potent free radical scavenging activity in vitro are then selected for more detailed studies on their anti-inflammatory and neuroprotective effects, underscoring the interconnectedness of these biological activities. researchgate.netresearchgate.net

Table 2: Antioxidant Activity of Selected this compound Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazole derivatives (4a, 4f, 4g) | Thrombin-stimulated platelets | Inhibited superoxide anion production, lipid peroxidation, and NADPH oxidase activity. IC₅₀ against ROS production was ~10 µM. | primachemicals.com |

| 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole | DPPH, FRAP, lipid peroxidation in rat brain homogenate | Highest DPPH scavenging; most effective against lipid peroxidation (IC₅₀ < 15 µM); blocked glutathione oxidation. | |

| Pyrazolone derivatives (Ib, Ic, IIb, IId, etc.) | DPPH assay | Demonstrated potent in vitro free radical scavenging activity, leading to their selection for further pharmacological tests. | researchgate.net |

| Pyrazoline derivatives (2d, 2e) | Anti-lipid peroxidation (AAPH) | Showed strong inhibition of lipid peroxidation. | researchgate.net |

Antidiabetic, Anti-tubercular, and Antimalarial Activities

Beyond their neuroprotective and antioxidant roles, this compound derivatives have demonstrated a broad spectrum of activities against major global health threats, including diabetes, tuberculosis, and malaria.

Antidiabetic Activity: Pyrazole derivatives have been investigated as effective agents for managing type 2 diabetes mellitus by targeting key enzymes involved in carbohydrate digestion. Two synthesized derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), showed potent inhibition of α-glucosidase and α-amylase. primachemicals.com Pyz-1, in particular, exhibited an α-glucosidase inhibition (IC₅₀ = 75.62 µM) comparable to the standard drug Acarbose (IC₅₀ = 72.58 µM). primachemicals.com Other pyrazole-containing compounds have been identified as inhibitors of sodium-dependent glucose co-transporters (SGLT) and as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ), another important target in diabetes therapy. royal-chem.comemerald.com

Anti-tubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the development of novel anti-tubercular agents. Pyrazole derivatives have shown significant promise in this area. wikipedia.orgias.ac.in One compound, NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole), displayed a minimum inhibitory concentration (MIC₉₉) of 0.3125 μM against slow-growing mycobacteria and was found to induce autophagy to inhibit the growth of intracellular MTB. Structure-activity relationship (SAR) studies revealed that a derivative with a para-chlorophenyl substitution at the first position of the pyrazole ring was the most active. In another study, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and tested against the H37Rv strain of MTB. mdpi.comresearchgate.net Two compounds from this series showed high potency, with MIC values of 1.66 µg/mL and 1.64 µg/mL, respectively. mdpi.comresearchgate.net

Antimalarial Activity: With resistance growing to existing antimalarial drugs, the pyrazole scaffold is being explored for new therapeutic options. researchgate.net A series of 1H-pyrazole derivatives were tested for in vivo antimalarial activity against Plasmodium berghei in mice. nih.govresearchgate.net The compound 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole demonstrated the highest activity, with a 70.26% suppression of parasitemia. nih.govresearchgate.net Another study on pyrazole-hydrazine coupled Schiff-base derivatives (BepINH and BepBeH) also showed a significant reduction in parasitemia in a curative model, with activity comparable to the standard drug ACT-Lonart. modernscientificpress.com Mechanistic studies suggest that pyrazole derivatives can inhibit various parasitic targets, including falcipain, a crucial hemoglobinase for the parasite. researchgate.net

Table 3: Antidiabetic, Anti-tubercular, and Antimalarial Activity of Selected this compound Derivatives

| Activity | Compound/Derivative Class | Target/Model | Efficacy | Reference |

|---|---|---|---|---|

| Antidiabetic | Pyz-1 and Pyz-2 | α-glucosidase & α-amylase | Potent inhibition; Pyz-1 IC₅₀ = 75.62 µM (α-glucosidase) | primachemicals.com |

| Anti-tubercular | NSC 18725 | Mycobacterium tuberculosis | MIC₉₉ = 0.3125 μM | |

| Anti-tubercular | 1-isonicotinoyl-3-methyl-4-(hydrazono)-1H-pyrazol-5(H)-ones | M. tuberculosis H37Rv | MIC ≈ 1.64 µg/mL for the most active compound | mdpi.comresearchgate.net |

| Antimalarial | 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole | Plasmodium berghei in mice | 70.26% parasitemia suppression | nih.govresearchgate.net |

| Antimalarial | Pyrazole-hydrazine Schiff bases (BepINH, BepBeH) | Plasmodium berghei in mice | >95% parasitemia suppression (prophylactic) | modernscientificpress.com |

Agricultural Applications

The versatility of the this compound scaffold extends beyond medicine into the agricultural sector, where its derivatives have been successfully developed as potent herbicides and fungicides, playing a crucial role in modern crop protection.

Herbicidal Properties and Weed Control